3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
Preparation Methods
The preparation of 3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves several synthetic routes. One common method is the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The reaction conditions typically involve the use of chiral Lewis acids and photocatalysts such as Ru(bpy)3(PF6)2 .
Chemical Reactions Analysis
3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chiral Lewis acids and photocatalysts . The major products formed from these reactions are enantiopure vicinal hydroxyl amino alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is primarily used in proteomics research . Additionally, it has applications in the synthesis of antidepressant molecules via metal-catalyzed reactions . The compound’s unique structure makes it valuable in the study of various biological and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of enantiopure vicinal hydroxyl amino alcohols, which are crucial in various biochemical processes . The use of chiral Lewis acids and photocatalysts plays a significant role in this mechanism .
Comparison with Similar Compounds
3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid can be compared with similar compounds such as Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid . While both compounds share a similar core structure, the presence of different functional groups and protective groups can lead to variations in their chemical properties and applications. The unique structure of this compound makes it particularly valuable in specific research contexts.
Properties
IUPAC Name |
3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-3-6(4-8(5-7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAUDMKKMLBDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C(=O)O)O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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